molecular formula C10H9N3OS B1400367 1-Benzothiazol-6-yl-imidazolidin-2-one CAS No. 1260008-78-3

1-Benzothiazol-6-yl-imidazolidin-2-one

Cat. No. B1400367
M. Wt: 219.27 g/mol
InChI Key: MOXQDTRQWCBEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazolidin-2-ones and similar compounds has been extensively studied. For example, one method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . Another method involves the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol in supercritical CO2 at 250 °C with γ-Al2O3 as a catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, in the molecule C12H13N3O2S, the benzothiazine moiety is slightly non-planar, with the imidazolidine portion twisted only a few degrees out of the mean plane of the former .


Chemical Reactions Analysis

The chemical reactions involving imidazolidin-2-ones have been studied. For instance, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .

Scientific Research Applications

  • Synthesis and Biological Activity : Novel benzazole derivatives, including 1-Benzothiazol-6-yl-imidazolidin-2-one, have been synthesized and found to act as selective ligands for alpha 2-adrenoceptors. These compounds show potential for a variety of medical uses, including acting as antihypertensive drugs (Sa̧czewski et al., 2008).

  • Cholinergic Enzyme Inhibitors : Imidazolidine derivatives containing a benzothiazole moiety have been investigated for their inhibitory activity on acetylcholinesterase and butyrylcholinesterase. These compounds show significant potential in inhibiting these enzymes, suggesting their relevance in pharmacological research (Pejchal et al., 2011).

  • Formation of Copper(II) Complexes : Research on N-aryl-2-(arylimino)imidazolidine-1-carbothioamide revealed the formation of imidazolidine-benzothiazole–Copper(II) complexes. This suggests potential applications in the field of coordination chemistry and material science (Sahoo et al., 2014).

  • Antibacterial Applications : Microwave synthesis of new imidazolidines derived from 2-aminobenzothiazole demonstrated their antibacterial activities. This points to potential applications in developing new antibacterial agents (Abood et al., 2018).

  • Anticancer Activity : Various synthesized compounds of 1-Benzothiazol-6-yl-imidazolidin-2-one have been evaluated for their anticancer activities, showing good results against different tumor cell lines. This underscores their potential in the development of new anticancer drugs (Srimanth et al., 2002).

  • Phosphoinositide 3-Kinase Inhibition : Studies on analogues of the benzothiazole ring indicate their role in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), suggesting applications in cancer treatment and drug design (Stec et al., 2011).

Future Directions

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds. Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . Future research may focus on developing new methods for the synthesis of imidazolidin-2-one derivatives .

properties

IUPAC Name

1-(1,3-benzothiazol-6-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c14-10-11-3-4-13(10)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXQDTRQWCBEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiazol-6-yl-imidazolidin-2-one

Synthesis routes and methods

Procedure details

1-Benzothiazol-6-yl-3-(2-chloro-ethyl)-urea (I-84a: 2.7 g, 10.58 mmol) in dry DMF (80 mL) was added dropwise to a stirred mixture of sodium hydride (0.76 g, 31.74 mmol) in THF (100 mL) over a period of 20 minutes at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (100% ethyl acetate). The reaction mixture was quenched with MeOH (6 mL), concentrated under reduced pressure, followed by the addition of ice. The precipitate was collected and dried under reduced pressure to afford 2.3 g (85.18% yield) of 1-benzothiazol-6-yl-imidazolidin-2-one as the required product.
Name
1-Benzothiazol-6-yl-3-(2-chloro-ethyl)-urea
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzothiazol-6-yl-imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-Benzothiazol-6-yl-imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-Benzothiazol-6-yl-imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-Benzothiazol-6-yl-imidazolidin-2-one
Reactant of Route 5
1-Benzothiazol-6-yl-imidazolidin-2-one
Reactant of Route 6
1-Benzothiazol-6-yl-imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.